2-Methoxythiophene-3-carbaldehyde
Overview
Description
2-Methoxythiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methoxy group (-OCH3) at the second position and an aldehyde group (-CHO) at the third position on the thiophene ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that this compound can be used as a dye or dye intermediate , suggesting that it may interact with various biological targets depending on the specific dye or pigment it is used to produce.
Action Environment
The action, efficacy, and stability of 3-Thiophenecarboxaldehyde, 2-methoxy- can be influenced by various environmental factors. For instance, it is soluble in some organic solvents such as chloroform and ethanol . Therefore, the solvent used can affect its action and efficacy. Additionally, it can form a flammable mixture in some solvents, so it should be kept away from open flames and high temperatures . It should be handled with protective eyewear and gloves, and used in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxythiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the desired product. The reaction conditions typically involve the use of an acid catalyst and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions for maximum efficiency. The process may include steps such as distillation and purification to obtain the compound in its pure form. The use of advanced equipment and techniques ensures consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Methoxythiophene-3-carboxylic acid.
Reduction: 2-Methoxythiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxythiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Comparison with Similar Compounds
2-Methoxythiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
3-Methoxythiophene-2-carbaldehyde: Similar structure but with the methoxy and aldehyde groups at different positions.
2-Hydroxythiophene-3-carbaldehyde: Contains a hydroxyl group instead of a methoxy group.
2-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of a methoxy group.
Uniqueness: The unique positioning of the methoxy and aldehyde groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-methoxythiophene-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUKIKLGNRUZJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292466 | |
Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41057-07-2 | |
Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41057-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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